Etifoxine

Catalog No.
S941724
CAS No.
21715-46-8
M.F
C17H17ClN2O
M. Wt
300.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etifoxine

CAS Number

21715-46-8

Product Name

Etifoxine

IUPAC Name

6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)

InChI Key

IBYCYJFUEJQSMK-UHFFFAOYSA-N

SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine etafenoxine etafenoxine hydrochloride etifoxin etifoxine etifoxine hydrochloride HOE 36801 Stresam

Canonical SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3

Isomeric SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3

Anxiolytic Effects and Mechanism of Action

Etifoxine has been primarily investigated for its anxiolytic (anxiety-reducing) effects. Studies have shown it to be effective in reducing anxiety symptoms in patients with adjustment disorders []. Unlike traditional benzodiazepines, Etifoxine exhibits a different mechanism of action. Instead of directly binding to GABA receptors, it acts as a positive allosteric modulator, enhancing the effects of the inhibitory neurotransmitter GABA []. Additionally, Etifoxine influences the production of neurosteroids, which also contribute to its anxiolytic properties [].

Potential for Neuroprotection and Neuroplasticity

Beyond its anxiolytic effects, recent research suggests Etifoxine may possess neuroprotective and neuroplastic properties. Studies have shown it to promote neurosteroid synthesis, which can have neuroprotective effects and enhance the growth and repair of nerve cells [, ]. Additionally, Etifoxine may modulate inflammation and support axonal regeneration, which could be beneficial in various neurological conditions [].

Exploring Applications Beyond Anxiety

Given its diverse properties, researchers are exploring the potential applications of Etifoxine beyond anxiety disorders. Some areas of investigation include:

  • Pain Management: Studies suggest Etifoxine may alleviate pain associated with diabetic neuropathy, potentially due to its combined anxiolytic and neuroprotective effects [].
  • Cognitive Function: Research is exploring the potential benefits of Etifoxine on cognitive function, with some studies indicating improvements in memory recall compared to benzodiazepines [].
  • Neurological Disorders: The neuroprotective and anti-inflammatory properties of Etifoxine are being investigated for their potential benefits in various neurological conditions like multiple sclerosis [].

Etifoxine is a non-benzodiazepine anxiolytic drug belonging to the benzoxazine class, primarily used for the treatment of anxiety disorders. It was developed in the 1960s by Hoechst and marketed under the trade name Stresam. Unlike traditional benzodiazepines, etifoxine does not bind directly to the benzodiazepine receptor but exerts its effects through a dual mechanism involving modulation of GABAergic neurotransmission and stimulation of neurosteroid biosynthesis, particularly allopregnanolone, which enhances GABA A receptor activity .

Chemically, etifoxine is characterized by its molecular formula C17H17ClN2OC_{17}H_{17}ClN_{2}O and has a unique structure comprising a benzene ring fused to an oxazine ring. This structural distinction contributes to its unique pharmacological profile compared to other anxiolytics .

Etifoxine's anxiolytic effect is believed to be mediated through its interaction with the GABAergic system in the central nervous system []. Unlike benzodiazepines, which directly bind to the benzodiazepine receptor (BZD receptor), Etifoxine acts as a positive allosteric modulator (PAM) of the GABA-A receptor []. This means it binds to a different site on the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA, leading to a calming effect and reduced anxiety [, ]. Additionally, Etifoxine may promote the synthesis of neurosteroids, which also contribute to its anxiolytic properties [].

That contribute to its pharmacological properties. Upon administration, it is rapidly absorbed and metabolized in the liver into several metabolites, including diethyletifoxine, which is also pharmacologically active. The elimination half-life of etifoxine is approximately six hours, while that of diethyletifoxine is around twenty hours . These metabolic processes involve conjugation reactions that facilitate the excretion of etifoxine primarily through urine.

Etifoxine exhibits multiple biological activities:

  • Anxiolytic Effects: It alleviates anxiety symptoms without the typical side effects associated with benzodiazepines, such as sedation and dependence .
  • Neuroprotective Properties: Etifoxine promotes neuroprotection by enhancing neurosteroid synthesis, which is crucial for neuronal survival and function .
  • Neuroplasticity: The drug has been shown to facilitate nerve regeneration and myelin sheath restoration, making it beneficial in peripheral nerve healing .
  • Anti-inflammatory Effects: Etifoxine possesses anti-inflammatory properties due to its interaction with various neurotransmitter systems, leading to reduced inflammation in neurological conditions .

The synthesis of etifoxine involves several steps:

  • Formation of the Benzoxazine Ring: This is achieved through a condensation reaction between appropriate phenolic compounds and amines.
  • Chlorination: The introduction of chlorine into the structure occurs during the synthesis process, enhancing its pharmacological activity.
  • Final Modifications: The compound undergoes purification and crystallization to yield etifoxine hydrochloride for pharmaceutical use .

Etifoxine is primarily used for:

  • Treatment of Anxiety Disorders: It is effective in managing generalized anxiety disorder and adjustment disorders.
  • Neuropathic Pain Management: Due to its neuroprotective effects, it can aid in peripheral nerve healing.
  • Potential Neurodegenerative Conditions: Research indicates its utility in conditions like multiple sclerosis due to its regenerative properties .

Studies indicate that etifoxine interacts with various neurotransmitter systems:

  • GABA A Receptors: It acts as a positive allosteric modulator, enhancing GABAergic transmission at specific receptor subtypes without directly competing with benzodiazepines .
  • Translocator Protein (TSPO): Etifoxine binds to TSPO, promoting neurosteroid synthesis independently from traditional receptor pathways, which may contribute to its anxiolytic effects .

Similar Compounds

Etifoxine shares similarities with other compounds but maintains unique characteristics that set it apart. Here are some comparable compounds:

Compound NameClassKey Characteristics
LorazepamBenzodiazepineTraditional anxiolytic with sedative effects
DiazepamBenzodiazepineUsed for anxiety; potential for dependence
AllopregnanoloneNeurosteroidPotent GABA A receptor modulator; involved in mood regulation
BuspironeAzapironeAnxiolytic with serotonin receptor activity
PregabalinGabapentinoidUsed for neuropathic pain; modulates calcium channels

Etifoxine's distinct mechanism of action through neurosteroid enhancement and lower side effect profile differentiates it from these compounds, making it a valuable alternative in anxiety management and neuroprotection .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

300.1029409 g/mol

Monoisotopic Mass

300.1029409 g/mol

Boiling Point

421.2±55.0 °C | Condition: Press: 760 Torr

Heavy Atom Count

21

Density

1.20±0.1 g/cm3

Appearance

Solid powder

Melting Point

90-92

Storage

Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -75℃ for long term (months to years).

UNII

X24X82MX4X

Wikipedia

Etifoxine

Dates

Modify: 2023-08-15

Explore Compound Types